molecular formula C9H13ClF2N2O3S B2739225 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856072-15-5

1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2739225
CAS No.: 1856072-15-5
M. Wt: 302.72
InChI Key: CMMOGEXGPLFEMX-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound that features a pyrazole ring substituted with a difluoroethyl group, a propoxymethyl group, and a sulfonyl chloride group

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-(propoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-2-3-17-6-7-8(18(10,15)16)4-14(13-7)5-9(11)12/h4,9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMOGEXGPLFEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=NN(C=C1S(=O)(=O)Cl)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

    Oxidation and Reduction: The difluoroethyl group can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Halogenated Pyrazoles: Resulting from electrophilic halogenation.

    Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involving sulfonamide moieties.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonyl chloride-containing compounds with biological macromolecules.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride largely depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, the compound may act as an enzyme inhibitor by forming covalent bonds with active site residues through its sulfonyl chloride group.

    Receptor Binding: It may also interact with receptors, modulating their activity through non-covalent interactions.

    Chemical Reactivity: The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations that can alter biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its difluoroethyl, propoxymethyl, and sulfonyl chloride groups. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

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